Elagolix

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Elagolix works by competitively binding to GnRH receptors in the pituitary gland. GnRH normally stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. FSH and LH are essential for ovulation and sex hormone production. By blocking GnRH signaling, Elagolix suppresses the production of FSH and LH, leading to decreased estrogen levels. Endometriosis lesions are sensitive to estrogen, and reducing estrogen levels can help to shrink these lesions and reduce associated pain [].

Elagolix is a synthetic, nonsteroidal gonadotropin-releasing hormone antagonist that plays a significant role in the management of conditions associated with estrogen, particularly endometriosis. Approved by the U.S. Food and Drug Administration in 2018 under the brand name Orilissa, elagolix is designed to reduce pain associated with endometriosis by suppressing estrogen production. It achieves this by binding to gonadotropin-releasing hormone receptors in the pituitary gland, which leads to decreased secretion of luteinizing hormone and follicle-stimulating hormone, ultimately lowering estrogen levels in the body .

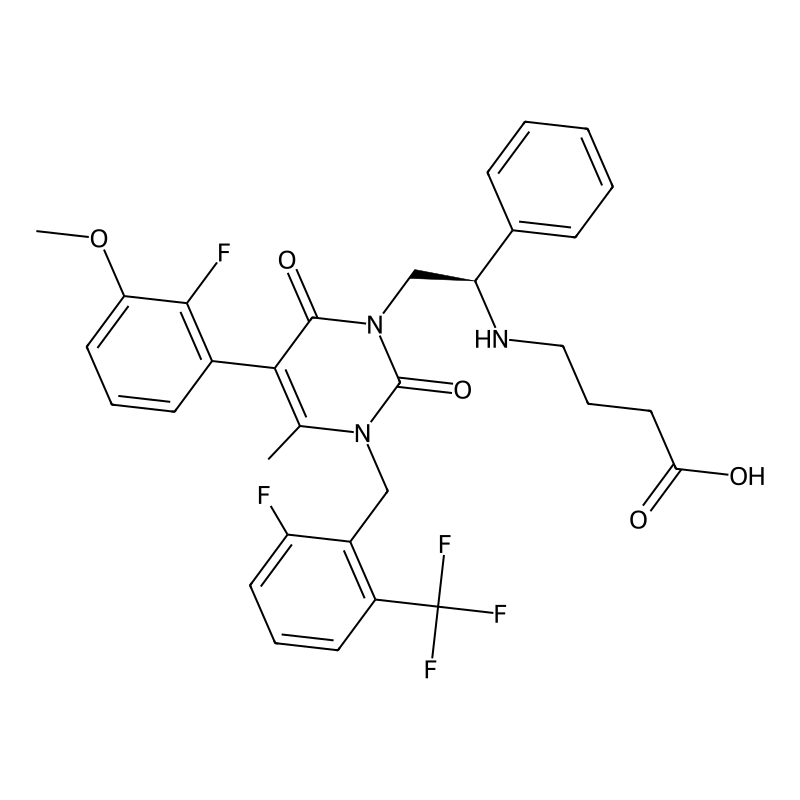

The chemical formula of elagolix is C₃₂H₃₀F₅N₃O₅, with a molar mass of 631.600 g/mol. Its structure allows it to function as a short-acting antagonist, providing flexibility in treatment regimens that can last from six months to two years depending on the dosage .

Elagolix works by competitively binding to GnRH receptors in the pituitary gland. GnRH is a key hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) []. LH and FSH are essential for ovulation and estrogen production. By blocking GnRH receptors, Elagolix suppresses the release of LH and FSH, leading to decreased estrogen levels. This hormonal manipulation creates a state similar to menopause, effectively reducing the growth and activity of endometrial tissue outside the uterus, thereby managing endometriosis pain [].

Elagolix primarily acts through competitive inhibition of gonadotropin-releasing hormone receptors. This inhibition prevents the endogenous action of gonadotropin-releasing hormone, leading to reduced secretion of gonadotropins from the anterior pituitary gland. As a result, ovarian production of estrogen and progesterone decreases, alleviating symptoms associated with conditions like endometriosis .

In terms of metabolism, elagolix is predominantly processed by the liver enzyme cytochrome P450 3A4. Its metabolites are minimally active, with less than 3% of the drug excreted unchanged in urine; most is eliminated via feces . This metabolic pathway highlights potential interactions with other drugs that are substrates or inhibitors of CYP3A4.

Elagolix exhibits its biological activity primarily through its antagonistic effects on gonadotropin-releasing hormone receptors. By blocking these receptors, elagolix effectively reduces circulating levels of sex hormones such as estradiol and testosterone. Clinical studies have demonstrated that elagolix can significantly alleviate pain associated with endometriosis and has been shown to be effective in reducing heavy menstrual bleeding related to uterine fibroids .

The drug's side effects include menopausal-like symptoms such as hot flashes, night sweats, and mood changes. More serious adverse effects can include liver enzyme elevations and potential psychological effects like suicidal ideation .

- Formation of key intermediates through reactions involving various organic compounds.

- Coupling reactions to form the final compound structure.

- Purification processes such as crystallization or chromatography to isolate elagolix from reaction mixtures.

These methods ensure high purity and yield necessary for pharmaceutical applications .

Elagolix is primarily used for:

- Management of Endometriosis: It alleviates pain associated with this condition by reducing estrogen levels.

- Treatment of Uterine Fibroids: Clinical trials are ongoing to evaluate its effectiveness in managing heavy menstrual bleeding caused by fibroids.

- Exploratory Uses: There have been investigations into its potential applications for prostate cancer and enlarged prostate, although these have been discontinued .

Interaction studies have shown that elagolix can be influenced by other medications due to its metabolism via cytochrome P450 enzymes and transporters. For example:

- Coadministration with rifampin, a known inducer of CYP3A4, significantly increases elagolix plasma concentrations.

- Elagolix also affects other drugs metabolized by P-glycoprotein; it can increase levels of digoxin when taken together .

These interactions highlight the importance of monitoring patients on elagolix for potential drug-drug interactions.

Elagolix belongs to a class of medications known as gonadotropin-releasing hormone antagonists. Here are some similar compounds:

| Compound Name | Type | Unique Features |

|---|---|---|

| Norethindrone | Progestin | Used primarily for contraception and endometrial disorders. |

| Leuprolide | Gonadotropin-releasing hormone agonist | Long-acting; initially stimulates then suppresses sex hormones. |

| Medroxyprogesterone acetate | Progestin | Commonly used for contraception and treating menstrual disorders. |

| Relugolix | Gonadotropin-releasing hormone antagonist | Another second-generation oral option but introduced later than elagolix. |

Elagolix stands out due to its oral bioavailability and rapid action compared to traditional peptide-based GnRH agonists and antagonists. Unlike these older agents, elagolix does not cause an initial surge in sex hormones before suppression occurs .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H304 (87.76%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H319 (12.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (14.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (85.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of endometriosis

Treatment of uterine leiomyoma

Livertox Summary

Drug Classes

Pharmacology

Elagolix is an orally bioavailable, second-generation, non-peptide based, small molecule compound and selective gonadotropin-releasing hormone (GnRH; LHRH) receptor antagonist, with potential hormone production inhibitory activity. Upon oral administration, elagolix competes with GnRH for receptor binding and inhibits GnRH receptor signaling in the anterior pituitary gland. This inhibits the secretion of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. In women, inhibition of FSH and LH prevents the production of estrogen by the ovaries. Inhibition of GnRH signaling may treat or prevent symptoms of sex hormone-dependent disease states.

ATC Code

H01 - Pituitary and hypothalamic hormones and analogues

H01C - Hypothalamic hormones

H01CC - Anti-gonadotropin-releasing hormones

H01CC03 - Elagolix

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Gonadotropin-releasing hormone

GNRHR [HSA:2798] [KO:K04280]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The primary route of elimination of elagolix is via hepatic metabolism.

The apparent volume of distribution at steady state (Vdss/F) of elagolix is reported to be 1674 for a 150 mg daily regimen and 881 for a 200 mg twice daily regimen.

The oral clearance (CL/F) of elagolix is 123 L/hr for a 150 mg once daily regimen and 144 L/hr for a 200 mg twice daily regimen.

Metabolism Metabolites

Wikipedia

Butyrolactol_A

FDA Medication Guides

Elagolix Sodium

TABLET;ORAL

ABBVIE INC

06/05/2023

Biological Half Life

Use Classification

Dates

2: Neri M, Melis GB, Giancane E, Vallerino V, Pilloni M, Piras B, Loddo A, Paoletti AM, Mais V. Clinical Utility Of Elagolix As An Oral Treatment For Women With Uterine Fibroids: A Short Report On The Emerging Efficacy Data. Int J Womens Health. 2019 Oct 22;11:535-546. doi: 10.2147/IJWH.S185023. eCollection 2019. Review. PubMed PMID: 31695514; PubMed Central PMCID: PMC6815212.

3: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548061/ PubMed PMID: 31643392.

4: Rolla E. Endometriosis: advances and controversies in classification, pathogenesis, diagnosis, and treatment. F1000Res. 2019 Apr 23;8. pii: F1000 Faculty Rev-529. doi: 10.12688/f1000research.14817.1. eCollection 2019. Review. PubMed PMID: 31069056; PubMed Central PMCID: PMC6480968.

5: Barra F, Scala C, Ferrero S. Elagolix sodium for the treatment of women with moderate to severe endometriosis-associated pain. Drugs Today (Barc). 2019 Apr;55(4):237-246. doi: 10.1358/dot.2019.55.4.2930713. Review. PubMed PMID: 31050692.

6: Farris M, Bastianelli C, Rosato E, Brosens I, Benagiano G. Uterine fibroids: an update on current and emerging medical treatment options. Ther Clin Risk Manag. 2019 Jan 23;15:157-178. doi: 10.2147/TCRM.S147318. eCollection 2019. Review. PubMed PMID: 30774352; PubMed Central PMCID: PMC6350833.

7: Elagolix (Orilissa)--an oral GnRH antagonist for endometriosis pain. Med Lett Drugs Ther. 2018 Sep 24;60(1556):158-160. Review. PubMed PMID: 30383729.

8: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK525496/ PubMed PMID: 30222288.

9: Lamb YN. Elagolix: First Global Approval. Drugs. 2018 Sep;78(14):1501-1508. doi: 10.1007/s40265-018-0977-4. Review. Erratum in: Drugs. 2018 Nov 15;:. PubMed PMID: 30194661; PubMed Central PMCID: PMC6244606.

10: Ferrero S, Barra F, Leone Roberti Maggiore U. Current and Emerging Therapeutics for the Management of Endometriosis. Drugs. 2018 Jul;78(10):995-1012. doi: 10.1007/s40265-018-0928-0. Review. PubMed PMID: 29946962.

11: Taylor HS. Use of Elagolix in Gynaecology. J Obstet Gynaecol Can. 2018 Jul;40(7):931-934. doi: 10.1016/j.jogc.2018.01.004. Review. PubMed PMID: 29921430.

12: Barra F, Scala C, Mais V, Guerriero S, Ferrero S. Investigational drugs for the treatment of endometriosis, an update on recent developments. Expert Opin Investig Drugs. 2018 May;27(5):445-458. doi: 10.1080/13543784.2018.1471135. Epub 2018 May 17. Review. PubMed PMID: 29708812.

13: Legendre G, Delbos L, Hudon E, Chabbert-Buffet N, Geoffron S, Sauvan M, Fernandez H, Bouet PE, Descamps P. [New medical treatments for painful endometriosis: CNGOF-HAS Endometriosis Guidelines]. Gynecol Obstet Fertil Senol. 2018 Mar;46(3):256-263. doi: 10.1016/j.gofs.2018.02.009. Epub 2018 Mar 9. Review. French. PubMed PMID: 29530558.

14: Ciebiera M, Łukaszuk K, Męczekalski B, Ciebiera M, Wojtyła C, Słabuszewska-Jóźwiak A, Jakiel G. Alternative Oral Agents in Prophylaxis and Therapy of Uterine Fibroids-An Up-to-Date Review. Int J Mol Sci. 2017 Dec 1;18(12). pii: E2586. doi: 10.3390/ijms18122586. Review. PubMed PMID: 29194370; PubMed Central PMCID: PMC5751189.

15: Perricos A, Wenzl R. Efficacy of elagolix in the treatment of endometriosis. Expert Opin Pharmacother. 2017 Sep;18(13):1391-1397. doi: 10.1080/14656566.2017.1359258. Epub 2017 Jul 28. Review. PubMed PMID: 28737050.

16: Goenka L, George M, Sen M. A peek into the drug development scenario of endometriosis - A systematic review. Biomed Pharmacother. 2017 Jun;90:575-585. doi: 10.1016/j.biopha.2017.03.092. Epub 2017 Apr 10. Review. PubMed PMID: 28407578.

17: Alessandro P, Luigi N, Felice S, Maria PA, Benedetto MG, Stefano A. Research development of a new GnRH antagonist (Elagolix) for the treatment of endometriosis: a review of the literature. Arch Gynecol Obstet. 2017 Apr;295(4):827-832. doi: 10.1007/s00404-017-4328-6. Epub 2017 Mar 3. Review. PubMed PMID: 28255765.

18: Melis GB, Neri M, Corda V, Malune ME, Piras B, Pirarba S, Guerriero S, Orrù M, D'Alterio MN, Angioni S, Paoletti AM. Overview of elagolix for the treatment of endometriosis. Expert Opin Drug Metab Toxicol. 2016 May;12(5):581-8. doi: 10.1517/17425255.2016.1171316. Review. PubMed PMID: 27021205.

19: Soliman AM, Yang H, Du EX, Kelley C, Winkel C. The direct and indirect costs associated with endometriosis: a systematic literature review. Hum Reprod. 2016 Apr;31(4):712-22. doi: 10.1093/humrep/dev335. Epub 2016 Feb 6. Review. PubMed PMID: 26851604.

20: Leone Roberti Maggiore U, Ferrero S. An overview of early drug development for endometriosis. Expert Opin Investig Drugs. 2016;25(2):227-47. doi: 10.1517/13543784.2016.1126579. Epub 2015 Dec 19. Review. PubMed PMID: 26619754.